Cinidon-ethyl

Overview

Description

Cinidon-ethyl is a post-emergence herbicide primarily used for controlling annual broad-leaved weeds in cereals such as wheat, rye, and triticale . It is known for its low aqueous solubility, moderate volatility, and low tendency to leach into groundwater . The compound is relatively non-toxic to mammals and honeybees but is moderately toxic to aquatic organisms and earthworms .

Mechanism of Action

Target of Action

Cinidon-ethyl primarily targets the enzyme protoporphyrinogen IX oxidase (PPO) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll in plants .

Mode of Action

This compound is a PPO-inhibiting, peroxidizing herbicide . It acts primarily by contact action, with no significant differences observed between foliar and root absorption or translocation of the herbicide . The herbicide is rapidly absorbed by the plant cuticle due to its high lipophilicity .

Biochemical Pathways

Upon inhibition of PPO by this compound, protoporphyrinogen accumulates in the plant cells . This compound then acts as a photosensitizer, promoting the formation of radical oxygen species . These radicals cause lipid peroxidation, which results in membrane disruption .

Pharmacokinetics

This compound has a low aqueous solubility and is relatively volatile . It has a low tendency to leach to groundwater and is slightly mobile . The tolerance of wheat to this compound is suggested to be the consequence of a more rapid metabolism, coupled with moderate leaf absorption .

Result of Action

The toxic agent causes lipid peroxidation which results in membrane disruption . These effects quickly lead to cell death and tissue desiccation . The treated weeds are usually dead within three weeks of application .

Action Environment

It is rainfast one hour after application . It is more toxic to aquatic organisms , indicating that its efficacy and environmental impact can vary depending on the surrounding conditions.

Biochemical Analysis

Biochemical Properties

Cinidon-ethyl interacts with the enzyme protoporphyrinogen oxidase , inhibiting its function . This interaction disrupts the biochemical reactions in plants, leading to their death .

Cellular Effects

This compound exerts its effects on plant cells by disrupting the normal functioning of the cell. It is rapidly absorbed by the plant cuticle and its effects can be seen within 48 hours . The product is most effective on smaller weeds up to the 4-5 leaf stage .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the enzyme protoporphyrinogen oxidase . This inhibition disrupts the normal biochemical reactions in the plant cells, leading to their death .

Temporal Effects in Laboratory Settings

This compound is not persistent in soil or water systems . It has a low aqueous solubility and is relatively volatile . The product is rainfast one hour after application and its activity is not affected by low temperatures, allowing it to be used early in the growing season .

Dosage Effects in Animal Models

Currently, there is no available information on the effects of this compound dosage in animal models. It has been reported that this compound has a low mammalian toxicity .

Transport and Distribution

This compound is slightly mobile . It is rapidly absorbed by the plant cuticle following application

Preparation Methods

Cinidon-ethyl can be synthesized through two main methods:

Indole and Anhydride Reaction: This method involves the reaction of indole with an anhydride to form an intermediate, which is then esterified with an alcohol and acid to produce this compound.

Indole and Acid Chloride Reaction: In this method, indole reacts with an acid chloride to form an intermediate, which is then converted to this compound through an amide formation reaction.

Chemical Reactions Analysis

Cinidon-ethyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can alter its chemical structure, leading to the formation of different derivatives.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cinidon-ethyl has several scientific research applications:

Comparison with Similar Compounds

Cinidon-ethyl is unique among herbicides due to its specific mode of action and chemical structure. Similar compounds include:

Flumioxazin: Another protoporphyrinogen oxidase inhibitor used as a herbicide.

Sulfentrazone: A herbicide with a similar mode of action but different chemical structure.

Saflufenacil: Another herbicide that inhibits protoporphyrinogen oxidase and is used for controlling broadleaf weeds.

These compounds share a similar mechanism of action but differ in their chemical structures and specific applications .

Biological Activity

Cinidon-ethyl, a selective herbicide belonging to the class of auxin herbicides, is primarily utilized in agricultural settings for its efficacy in controlling broadleaf weeds, particularly in cereal crops like wheat. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on plant physiology, and relevant case studies.

This compound operates by mimicking the plant hormone auxin, disrupting normal growth processes in target weeds. This leads to abnormal cell division and growth inhibition, ultimately resulting in the death of susceptible plant species. The compound specifically targets auxin signaling pathways, which are crucial for various developmental processes in plants.

Key Features

- Chemical Structure : this compound's chemical formula is .

- Selective Action : It effectively controls weeds such as black nightshade (Solanum nigrum) and cleavers (Galium aparine), while being less harmful to crops like wheat that have developed metabolic pathways to detoxify the herbicide more efficiently.

Induction of Defense Mechanisms

Research has indicated that this compound not only acts as a herbicide but also induces specific gene expressions related to plant defense mechanisms. A study demonstrated that this compound triggers the expression of peroxidase and other defense-related genes in wheat. This response is likely due to the generation of reactive oxygen species (ROS) following herbicide application, which activates stress response pathways .

Case Study 1: Gene Expression Patterns

In a controlled study involving wheat plants treated with this compound, significant changes in gene expression were observed. The treatment led to the upregulation of genes associated with the phenylpropanoid pathway and other defense mechanisms within 24 hours post-application. These findings suggest that this compound can enhance the plant's innate defense responses against biotic stressors while simultaneously acting as an effective herbicide .

Case Study 2: Comparative Efficacy

A comparative analysis was conducted between this compound and other herbicides like tribenuron-methyl and 2,4-D. Results indicated that this compound induced a more rapid and robust expression of defense-related genes compared to tribenuron-methyl, which showed delayed effects. This highlights this compound's unique role in both weed control and enhancing plant resilience .

Safety and Toxicological Profile

This compound has been classified with specific health hazards:

- Oral LD50 : >2200 mg/kg (rat)

- Dermal LD50 : >2000 mg/kg (rat)

- Inhalative LC50/4h : >5300 mg/L (rat)

While it poses risks such as skin irritation and potential carcinogenic effects, it is deemed less toxic to non-target organisms like honeybees, making it a preferable choice in integrated pest management strategies .

Comparative Analysis with Other Herbicides

The following table compares this compound with other commonly used herbicides:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | C₁₄H₁₇ClN₂O₂ | Disrupts auxin signaling | Selective for certain crops; induces defense genes |

| Flumioxazin | C₁₈H₁₈ClN₃O₄S | Inhibits protoporphyrinogen oxidase | Broad-spectrum control |

| Pyridate | C₁₇H₁₈N₂O₄S | Inhibits photosynthesis | Selective for certain crops |

| Clomazone | C₁₂H₁₂ClN₃O | Inhibits carotenoid biosynthesis | Soil-applied herbicide |

Properties

IUPAC Name |

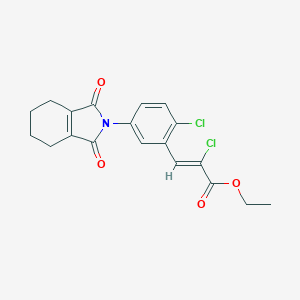

ethyl (Z)-2-chloro-3-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2NO4/c1-2-26-19(25)16(21)10-11-9-12(7-8-15(11)20)22-17(23)13-5-3-4-6-14(13)18(22)24/h7-10H,2-6H2,1H3/b16-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKKTZOEKDFTBU-YBEGLDIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)CCCC3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)CCCC3)Cl)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1036753 | |

| Record name | Cinidon-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142891-20-1 | |

| Record name | 2-Propenoic acid, 2-chloro-3-[2-chloro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]-, ethyl ester, (2Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142891-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinidon-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142891201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinidon-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-chloro-3-[2-chloro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]-, ethyl ester, (2Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINIDON-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXK8669936 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.